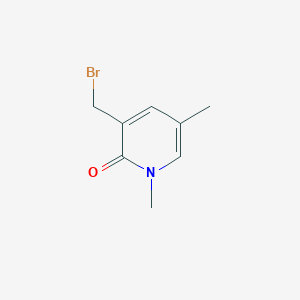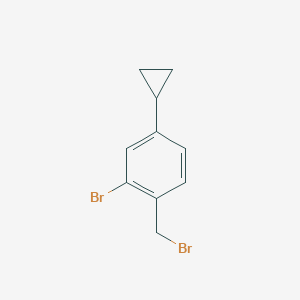![molecular formula C9H15NOS B13672551 [5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol](/img/structure/B13672551.png)
[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a hydroxymethyl group attached to the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol typically involves the reaction of 2-amino-4-methylthiazole with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding thiazoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-(tert-Butyl)-4-methyl-2-thiazolecarboxylic acid.
Reduction: 5-(tert-Butyl)-4-methyl-2-thiazoline.
Substitution: Various alkyl-substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of [5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol involves its interaction with various molecular targets and pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The tert-butyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A simpler analog without the tert-butyl and hydroxymethyl groups.
2-Amino-4-methylthiazole: Lacks the tert-butyl and hydroxymethyl groups but retains the core thiazole structure.
tert-Butyl alcohol: Contains the tert-butyl group but lacks the thiazole ring.
Uniqueness
[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol is unique due to the combination of the thiazole ring with the tert-butyl and hydroxymethyl groups. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C9H15NOS |
|---|---|
Peso molecular |
185.29 g/mol |
Nombre IUPAC |
(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C9H15NOS/c1-6-8(9(2,3)4)12-7(5-11)10-6/h11H,5H2,1-4H3 |
Clave InChI |
OXXPAFGVIXDEJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)CO)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)




![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)



